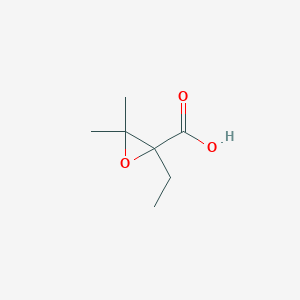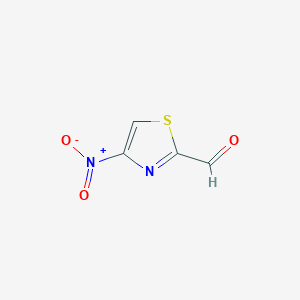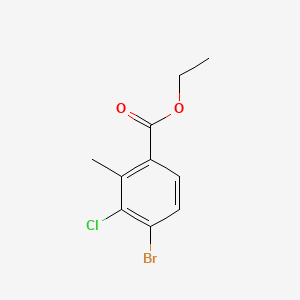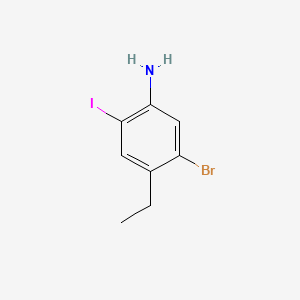
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the ring-opening oxidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: Lacks the ethyl group and carboxylic acid functionality.
3,3-Dimethyloxirane-2-carboxylic acid: Similar structure but without the ethyl group.
2-Ethyl-2,3-dimethyloxirane: Similar but lacks the carboxylic acid group
Uniqueness
2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both the ethyl group and the carboxylic acid functionality, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
854848-53-6 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-ethyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-4-7(5(8)9)6(2,3)10-7/h4H2,1-3H3,(H,8,9) |
Clé InChI |
HYMMGBHFOMVVTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)





![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)




